N10-Didesmethyl Rizatriptan
Übersicht
Beschreibung
N10-Didesmethyl Rizatriptan is a chemical compound with the molecular formula C13H15N5 . It has a molecular weight of 241.29 g/mol . It is an impurity of Rizatriptan, a medication used for the treatment of migraine headaches .
Molecular Structure Analysis
The molecular structure of N10-Didesmethyl Rizatriptan is represented by the IUPAC name 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine . The structure is achiral .Physical And Chemical Properties Analysis
N10-Didesmethyl Rizatriptan is described as an orange oil . It should be stored at 2-8°C under an inert atmosphere . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Tolerability
Rizatriptan, a 5‐HT1D/1B agonist, has been studied for its pharmacokinetics and tolerability. In a study involving healthy subjects, the pharmacokinetics of rizatriptan and its active N‐monodesmethyl metabolite were examined. This research demonstrated that rizatriptan is well tolerated during multiple-dose administration with no unexpected accumulation of the drug in plasma (Goldberg et al., 2000).
Efficacy in Migraine Treatment
Several studies have focused on rizatriptan's efficacy in treating migraines. A study comparing rizatriptan wafer with placebo in migraine treatment found that the average time to onset of relief was 25 minutes for patients treated with rizatriptan wafer (Klapper & O'Connor, 2000). Another research indicated that rizatriptan does not change cerebral blood flow velocity during migraine attacks, supporting its cerebrovascular safety (Gori et al., 2005).
Long-term Efficacy and Tolerability
The long-term efficacy and tolerability of rizatriptan in treating migraines have also been studied. A 6-month open-label extension study following a double-blind, placebo-controlled study showed that rizatriptan wafers were effective in treating moderate or severe migraine attacks over periods of up to 6 months (Cady et al., 2001).
Comparison with Other Migraine Treatments
Rizatriptan has been compared with other migraine treatments in several studies. It was found to be more effective than zolmitriptan or naratriptan in producing a pain-free state 2 hours postdose (Wellington & Plosker, 2002). Another study highlighted its quick and consistent efficacy as a 5-HT1B/1D agonist for acute migraine treatment (Pascual, 2004).
Wirkmechanismus
Target of Action
N10-Didesmethyl Rizatriptan, like its parent compound Rizatriptan, is a selective agonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception .
Mode of Action
N10-Didesmethyl Rizatriptan interacts with its targets, the 5-HT1B and 5-HT1D receptors, by binding to them with high affinity . This binding action mimics the effect of serotonin, leading to activation of these receptors . The activation of 5-HT1B receptors causes vasoconstriction of intracranial extracerebral blood vessels , while the activation of 5-HT1D receptors inhibits nociceptive neurotransmission in trigeminal pain pathways .
Biochemical Pathways
The activation of 5-HT1B and 5-HT1D receptors by N10-Didesmethyl Rizatriptan leads to a cascade of biochemical reactions. The vasoconstriction of blood vessels reduces the blood flow to the affected area, thereby reducing the pressure and pain associated with migraines . The inhibition of nociceptive neurotransmission in trigeminal pain pathways reduces the perception of pain .
Pharmacokinetics
Studies on rizatriptan have reported plasma clearance rates of 1042 ml/min in males and 821 ml/min in females .
Result of Action
The molecular and cellular effects of N10-Didesmethyl Rizatriptan’s action primarily involve the reduction of migraine symptoms. By causing vasoconstriction and inhibiting nociceptive neurotransmission, N10-Didesmethyl Rizatriptan can effectively reduce the severity and duration of migraine attacks .
Safety and Hazards
N10-Didesmethyl Rizatriptan is classified as a hazardous compound . Rizatriptan, the parent compound, can cause serious side effects, including severe stomach pain, bloody diarrhea, cold feeling or numbness in feet and hands, severe headache, blurred vision, pounding in neck or ears, and heart attack symptoms . It is advised not to use Rizatriptan if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .
Zukünftige Richtungen
While specific future directions for N10-Didesmethyl Rizatriptan are not mentioned in the search results, Rizatriptan continues to be a subject of research for its efficacy in treating migraines . As an impurity of Rizatriptan, N10-Didesmethyl Rizatriptan may also be relevant in future studies related to the synthesis, efficacy, and safety of Rizatriptan.
Eigenschaften
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c14-4-3-11-6-16-13-2-1-10(5-12(11)13)7-18-9-15-8-17-18/h1-2,5-6,8-9,16H,3-4,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKCDMQZVXCGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901211251 | |
Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N10-Didesmethyl Rizatriptan | |
CAS RN |
144035-23-4 | |
Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144035-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indole-3-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901211251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.